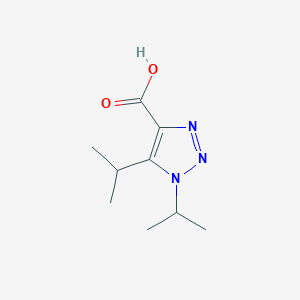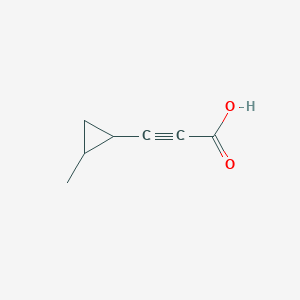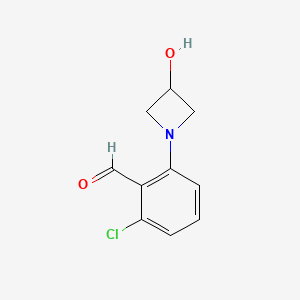
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for synthesizing 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids . The reaction conditions typically include the use of bases such as tetramethylammonium hydroxide, magnesium, zinc, or lanthanides (samarium or lanthanum) to generate metal acetylides in situ .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include bases such as tetramethylammonium hydroxide, magnesium, zinc, and lanthanides. Catalytic systems such as copper-on-charcoal are also employed for continuous flow synthesis .
Major Products Formed: The major products formed from these reactions include various substituted triazoles, such as 1h-1,2,3-triazolyl-1-benzoic acids, 1h-1,2,3-triazole-5-carboxylic acids, and 1h-1,2,3-triazole-5-acetic acids .
Applications De Recherche Scientifique
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as Rho GTPases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis . The compound’s ability to mimic amide bonds also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
1,4-Disubstituted 1,2,3-triazoles: These compounds are more commonly studied and synthetically available compared to 1,5-disubstituted triazoles.
1h-1,2,3-triazole-5-carboxylic acid: Another triazole derivative with similar biological activities.
Uniqueness: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications .
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1,5-di(propan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6(3)4/h5-6H,1-4H3,(H,13,14) |
Clé InChI |
OLMZJYARQYVFIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=NN1C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)


![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)


